molecular formula C11H13NO3S B1362454 Ethyl 4-[(mercaptoacetyl)amino]benzoate CAS No. 99254-22-5

Ethyl 4-[(mercaptoacetyl)amino]benzoate

Cat. No. B1362454
CAS RN: 99254-22-5
M. Wt: 239.29 g/mol
InChI Key: GTRWTNRJZGIRDE-UHFFFAOYSA-N
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Description

Ethyl 4-aminobenzoate, also known as Benzocaine, is an organic compound used as a local anesthetic . It is a white to off-white crystalline solid .


Synthesis Analysis

The synthesis of Benzocaine involves the esterification of p-aminobenzoic acid with ethanol . This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst .


Molecular Structure Analysis

The molecular formula of Benzocaine is C9H11NO2, and it has a molecular weight of 165.19 . The structure consists of an aromatic ring (benzene) with an amino group (-NH2) and an ethyl ester group (-COOC2H5) attached to it .


Chemical Reactions Analysis

Benzocaine can undergo various chemical reactions typical of esters and aromatic amines. For example, it can be hydrolyzed under acidic or basic conditions to yield p-aminobenzoic acid and ethanol .


Physical And Chemical Properties Analysis

Benzocaine is a solid at room temperature with a melting point of 88-90 °C . It is insoluble in water but soluble in alcohol, ether, and chloroform .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

Ethyl 4-[(mercaptoacetyl)amino]benzoate, as part of the chemical family of benzoates, has been studied for its potential role in psychiatric conditions. Specifically, sodium benzoate, a D-amino acid oxidase inhibitor, has shown promise in improving symptoms and cognitive functions in patients with schizophrenia and Alzheimer's disease. The research indicates that benzoate adjunct therapy could significantly improve a variety of symptom domains in patients with chronic schizophrenia, suggesting that D-amino acid oxidase inhibition could be a novel approach for drug development in treating such conditions (Lane et al., 2013), (Lin et al., 2017).

UV Filter Applications

Ethyl 4-[(mercaptoacetyl)amino]benzoate is structurally similar to other benzoate derivatives used in UV filters, like Uvinul A plus®. The human metabolism of these compounds after oral and dermal dosage has been studied, with the research revealing major urinary metabolites and providing insights into the systemic exposure levels of these UV filters (Stoeckelhuber et al., 2020).

Metabolite Markers for Occupational Exposure

Benzylmercapturic acid, a metabolite related to benzoate compounds, has been explored as a marker of occupational exposure to solvents like toluene. Studies have demonstrated a close correlation between the levels of benzylmercapturic acid in urine and the exposure to toluene, suggesting its utility in monitoring occupational exposure (Inoue et al., 2002), (Inoue et al., 2002).

Effects on Biochemical Parameters

The effects of benzoate compounds on various physiological parameters have also been studied. Research has indicated that food additives like sodium benzoate may have pronounced effects on liver and kidney function, protein and lipid profiles, as well as on thyroid and testosterone hormones. This highlights the importance of understanding the physiological impacts of these compounds (Helal et al., 2019).

Safety And Hazards

Benzocaine can cause skin and eye irritation . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It should be handled with appropriate protective equipment and disposed of properly to avoid environmental contamination .

properties

IUPAC Name

ethyl 4-[(2-sulfanylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-3-5-9(6-4-8)12-10(13)7-16/h3-6,16H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRWTNRJZGIRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272516
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(mercaptoacetyl)amino]benzoate

CAS RN

99254-22-5
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99254-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(2-mercaptoacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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